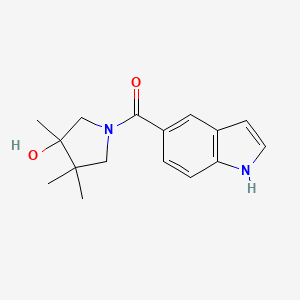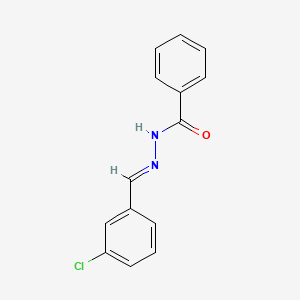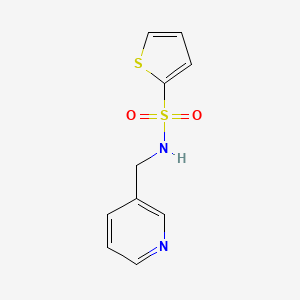
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is 345.20524173 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Activity
Research into the sigma(1) receptor binding affinities and selectivities of various derivatives, including those related to the compound , has demonstrated significant potential. These studies have explored the modification of the piperidine ring and naphthalene moiety to probe selective binding and activity at sigma(1) receptors. Notably, derivatives have shown potent ligand activity for sigma(1) receptors, with potential applications in tumor research and therapy due to their antiproliferative activity in cell models. This line of research underscores the role of structural modification in enhancing receptor selectivity and therapeutic potential, offering insights into the compound's application in developing novel sigma(1) receptor antagonists (Berardi et al., 2005).
Photochromism and Structural Characterization
Another avenue of research has focused on the synthesis and characterization of novel derivatives that exhibit photochromic properties. Studies have elucidated the crystal structure and photochromic behavior of these compounds, highlighting their potential in materials science for applications requiring light-responsive materials. The detailed structural analysis provides a foundation for understanding the compound's reactivity and potential utility in developing innovative materials with tailored optical properties (Hong Li et al., 2015).
Fluorescent Ligands for Receptor Imaging
The synthesis of environment-sensitive fluorescent ligands incorporating structures similar to the compound of interest has demonstrated high receptor affinity and fluorescence properties. These ligands have been evaluated for their ability to visualize specific receptors in cellular models, offering a powerful tool for biomedical research and diagnostic imaging. This research contributes to the development of novel fluorescent probes for studying receptor distribution and function in live cells, with implications for understanding receptor-mediated processes in health and disease (Lacivita et al., 2009).
Antitumor and Antioxidant Activities
Compounds structurally related to "1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide" have been investigated for their potential antitumor and antioxidant activities. The synthesis and evaluation of various derivatives have identified compounds with promising activities, highlighting the potential therapeutic applications of these molecules in cancer treatment and prevention. This area of research emphasizes the compound's role in the development of new therapeutic agents with dual antitumor and antioxidant properties (S. A. Bialy & M. Gouda, 2011).
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-15-5-6-16-14(11-15)3-2-4-17(16)21-19(24)13-7-9-22(10-8-13)12-18(20)23/h5-6,11,13,17H,2-4,7-10,12H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFAORHKZAADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3CCN(CC3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)
![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)